(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-(4-tert-butylphenoxy)ethanol with 5-chloro-2-hydroxybenzaldehyde to form the intermediate. This intermediate is then reacted with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Preliminary research suggests that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- Ethyl acetoacetate .
Uniqueness
Compared to similar compounds, (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidinone core, combined with the presence of a benzylidene group and a thioxo group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C28H26ClNO3S2 |
---|---|
Molecular Weight |
524.1 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H26ClNO3S2/c1-28(2,3)20-9-12-23(13-10-20)32-15-16-33-24-14-11-21(29)17-19(24)18-25-26(31)30(27(34)35-25)22-7-5-4-6-8-22/h4-14,17-18H,15-16H2,1-3H3/b25-18- |
InChI Key |
KRXGQMZXHVJQKS-BWAHOGKJSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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